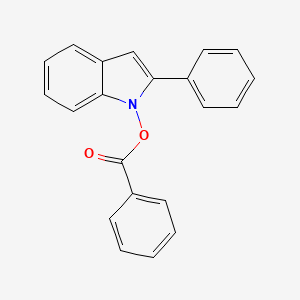

1-(Benzoyloxy)-2-phenyl-1H-indole

Description

Properties

CAS No. |

58810-39-2 |

|---|---|

Molecular Formula |

C21H15NO2 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

(2-phenylindol-1-yl) benzoate |

InChI |

InChI=1S/C21H15NO2/c23-21(17-11-5-2-6-12-17)24-22-19-14-8-7-13-18(19)15-20(22)16-9-3-1-4-10-16/h1-15H |

InChI Key |

XKQOEBFDUZSVPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzoyloxy)-2-phenyl-1H-indole typically involves the esterification of 2-phenyl-1H-indole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

2-phenyl-1H-indole+benzoyl chloride→1-(Benzoyloxy)-2-phenyl-1H-indole

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzoyloxy)-2-phenyl-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of 1-(hydroxy)-2-phenyl-1H-indole.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

It appears that "1-(Benzoyloxy)-2-phenyl-1H-indole" is a chemical compound with various applications, particularly in the synthesis of other indole derivatives and in pharmacological research. Here's a detailed overview based on the provided search results:

Scientific Research Applications of Indole Derivatives

Indole Derivatives Synthesis and Reactions:

- Synthesis of Indazoles: 1-(Benzoyloxy)indoles can be used as electrophiles in the synthesis of indazoles via C3-selective allylation reactions using CuH catalysis . This method allows for the creation of C3-allyl 1H-indazoles with high selectivity .

- Acylation Processes: 1-acetoxy-2-phenyl indoles or 1-benzoyloxy-2-phenyl indoles can be synthesized from 1-hydroxy-2-phenyl indoles .

Pharmacological Applications and Biological Activity:

- Antibacterial Activity:

- 2-Arylindoles, a class of compounds related to 1-(Benzoyloxy)-2-phenyl-1H-indole, have been studied for their antibacterial activity against Staphylococcus aureus .

- Specific 2-arylindoles, such as 2-(4-Aminophenyl)-1H-indole, have shown inhibitory activity against Bacillus subtilis and Salmonella typhi .

- 2-(3-Nitrophenyl)-1H-indole displayed antibacterial activity against S. typhi .

- These compounds can also exhibit synergistic effects against methicillin-resistant S. aureus strains when combined with tetracyclines, reducing the minimum inhibitory concentration of tetracyclines .

- Anti-inflammatory and Analgesic Properties:

- Derivatives of 1-(2-(benzoyl-(substituted)-2-phenyl-1H-indole-5-carbony) hydrazinyloxy) vinyl nitrate have been synthesized and tested for anti-inflammatory and analgesic properties .

- These synthesized compounds have shown significant anti-inflammatory activity comparable to Diclofenac sodium in carrageenan-induced rat paw edema tests and were found to be equipotent to Diclofenac sodium in acetic acid-induced writhing analgesic models .

- Ulcerogenic Properties: Some derivatives in the aforementioned study were found to produce no ulceration in the stomach specimens of rats, suggesting a potential for improved safety profiles, possibly due to the contribution of nitric oxide .

- Other Biological Activities:

- 2-Arylindole derivatives are considered privileged structures for studying antibacterial activity and inhibited NorA efflux pump-resistant mechanisms .

- Modifications to heterocyclic rings using benzotriazole can modulate biological activity, as seen with 9-substituted acridines and levofloxacin derivatives, impacting antimicrobial activity .

Additional Information on Related Compounds:

- 2-Phenyl-Indole Derivatives: These have applications as stabilizers in polymers and copolymers of vinyl chloride . These derivatives can be prepared via the Fischer Indole Synthesis, reacting substituted acetophenones with phenylhydrazine and cyclizing the resulting phenylhydrazone .

- Benzotriazole Derivatives: These have demonstrated antibacterial and antifungal activity. Certain derivatives have shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus strains . Benzotriazole derivatives have also shown anthelmintic activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related indole derivatives and their key features:

Key Observations:

- Substituent Position: Substitution at position 1 (e.g., benzoyloxy, benzoyl, or benzyl groups) influences steric bulk and electronic effects.

- Functional Groups : The benzoyloxy group in the target compound introduces ester functionality, which may enhance lipophilicity compared to carboxylic acid derivatives (e.g., 5-benzyloxy-1H-indole-2-carboxylic acid) .

- Electronic Effects: Electron-withdrawing groups (e.g., nitro, carboxylic acid) at position 2 or 5 alter reactivity in substitution reactions, as seen in the synthesis of 1-benzoyl-5-amino-1H-indole via nitro group reduction .

Physicochemical Properties

- Melting Points: Carboxylic acid derivatives (e.g., 1-benzyl-5-methyl-1H-indole-2-carboxylic acid) exhibit higher melting points (~198–199°C) due to hydrogen bonding, whereas ester or amide derivatives (e.g., 1-benzoyl-5-amino-1H-indole) are semisolid or lower-melting .

- Solubility : Ester groups (as in the target compound) may improve solubility in organic solvents compared to polar carboxylic acids .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(Benzoyloxy)-2-phenyl-1H-indole, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via nitro-group reduction followed by benzoylation. A common approach involves reducing a nitroindole precursor (e.g., 5-nitro-1H-indole) using SnCl₂·2H₂O in methanol under acidic reflux (3 h, monitored by TLC). Purification via silica gel chromatography (n-Hex/EtOAc, 1:1) is critical to isolate the product from byproducts . Optimization includes adjusting stoichiometry (e.g., 4 eq. SnCl₂) and reaction time to minimize side reactions. Post-reaction workup with NaOH and ether extraction improves purity.

Basic: Which spectroscopic techniques are most reliable for structural confirmation of 1-(Benzoyloxy)-2-phenyl-1H-indole?

Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.16–7.98 ppm for indole and benzoyl groups) and the benzoyl carbonyl carbon (δ ~172 ppm) .

- HRMS : Accurate mass analysis (e.g., [M+H⁺] at m/z 237.1028) confirms molecular formula .

- IR : Stretch bands for C=O (~1700 cm⁻¹) and NH/OH groups (~3200–3500 cm⁻¹) validate functional groups .

Advanced: How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

Answer:

Derivatization focuses on modifying the benzoyloxy or phenyl groups. Strategies include:

- Coupling reactions : Use sodium ethoxide/DMF to link ethyl-1H-indole-2-carboxylate with aminobenzophenones, forming carboxamide derivatives .

- Protection/deprotection : Introduce temporary groups (e.g., tert-butyl carbamate) to selectively functionalize reactive sites .

- Electrophilic substitution : Target the indole C-3 position for halogenation or alkylation to alter electronic properties .

Advanced: What computational methods support SAR analysis for this compound’s biological activity?

Answer:

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bonding capacity to correlate substituent effects with cytotoxicity or receptor binding .

- Molecular docking : Simulate interactions with targets (e.g., CB1R allosteric sites) using software like AutoDock, guided by crystallographic data .

- DFT calculations : Predict regioselectivity in reactions (e.g., benzoylation) by analyzing frontier molecular orbitals .

Advanced: How can conflicting NMR or mass spectrometry data be resolved during characterization?

Answer:

- Multi-dimensional NMR : Use COSY or HSQC to resolve overlapping signals in aromatic regions .

- Isotopic labeling : Confirm ambiguous peaks (e.g., NH₂ protons) via deuterium exchange .

- High-resolution LC-MS : Differentiate isobaric impurities by exact mass (<5 ppm error) .

Advanced: What strategies address low yields in the final purification step?

Answer:

- Gradient elution : Optimize solvent ratios (n-Hex/EtOAc) during column chromatography to separate polar byproducts .

- Recrystallization : Use DMSO/EtOH mixtures to enhance crystal purity .

- HPLC prep-scale : Apply reverse-phase C18 columns for challenging separations, especially for hydrophilic impurities .

Basic: What in vitro assays are suitable for preliminary cytotoxicity screening?

Answer:

- MTT assay : Test viability against cancer lines (e.g., MCF-7) at 10–100 µM concentrations .

- Apoptosis markers : Use flow cytometry with Annexin V/PI staining to quantify cell death mechanisms .

- Enzyme inhibition : Assess COX-2 or FLT3 kinase activity via fluorometric kits .

Advanced: How can reaction mechanisms for key synthetic steps be validated experimentally?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.